rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate
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Overview
Description
Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[111]pentan-1-yl}methyl)cyclopentane-1-carboxylate is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the functionalization of bicyclo[1.1.1]pentane derivatives through carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound would likely follow the same synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Radical Reactions: The bicyclo[1.1.1]pentane structure is prone to radical reactions, which can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like tris(trimethylsilyl)silane, and oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can modify the functional groups attached to the cyclopentane ring.
Scientific Research Applications
Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The bicyclo[1.1.1]pentane moiety can be used as a molecular rod or rotor in the design of new materials, including liquid crystals and metal-organic frameworks.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure can mimic other functional groups, allowing it to bind to enzymes or receptors in a similar manner. This can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: A simpler derivative that shares the bicyclo[1.1.1]pentane core but lacks the additional functional groups.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents on the bicyclo[1.1.1]pentane core.
Uniqueness
Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane structure with a fluorinated cyclopentane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (1R,3R)-3-fluoro-3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FIO2/c1-17-10(16)9-2-3-12(14,4-9)5-11-6-13(15,7-11)8-11/h9H,2-8H2,1H3/t9-,11?,12-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRCGULVOLFFQB-GJZUFXHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CC23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@](C1)(CC23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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